molecular formula C9H12ClNO B1470167 2-Amino-1-(2-chloro-4-methylphenyl)ethanol CAS No. 1447966-93-9

2-Amino-1-(2-chloro-4-methylphenyl)ethanol

Cat. No. B1470167
CAS RN: 1447966-93-9
M. Wt: 185.65 g/mol
InChI Key: ZGSCZKAUKPZRQQ-UHFFFAOYSA-N
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Description

“2-Amino-1-(2-chloro-4-methylphenyl)ethanol” is an organic compound that contains an amino group (-NH2), a chloro-methylphenyl group (a benzene ring with a chlorine and a methyl group attached), and an ethanol group (-CH2CH2OH). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the connectivity of its atoms and the arrangement of its bonds. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of its structure .


Chemical Reactions Analysis

The compound’s amino and alcohol groups make it a good candidate for reactions involving nucleophiles. It could, for example, participate in condensation reactions with carboxylic acids or acyl chlorides to form amides or esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups (like the amino and alcohol groups in this compound) would likely make it polar and potentially soluble in polar solvents .

Scientific Research Applications

Peptide Synthesis and Protective Groups

Modification of methyl groups in alcohols to introduce amino-protective groups of the urethane type, which are labile in alkaline media, is significant in peptide synthesis. The study by Verhart and Tesser (2010) suggests that exchanging the methyl group with a phenyl group bearing a negative inductive effect affords protecting groups with higher sensitivity to base, making them useful in peptide bond formation processes Verhart, C. G. J., & Tesser, G. I. (2010).

Synthesis of Heterocycles

Back, Parvez, and Zhai (2003) demonstrated that conjugate additions of amino alcohols derived from alpha-amino acids to vinyl sulfones, followed by various modifications, provide a route to substituted pyrrolidines. This process, which involves stereospecific rearrangement, is valuable in synthesizing heterocyclic compounds Back, T. G., Parvez, M., & Zhai, H. (2003).

Antimicrobial Agents

Sah et al. (2014) explored the synthesis of formazans from Mannich base derivatives as antimicrobial agents, demonstrating the potential of these compounds in addressing microbial resistance. This research underscores the role of amino alcohols in developing new antimicrobial strategies Sah, P., Bidawat, P., Seth, M., & Gharu, C. P. (2014).

Biotransformation and Chiral Synthesis

The study by Miao et al. (2019) on the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone to its chiral alcohol counterpart by Acinetobacter sp. highlights the application of microbial catalysis in producing chiral intermediates for pharmaceutical synthesis. This process emphasizes the environmental and enantioselective advantages of biocatalysis Miao, Y.-L., Liu, Y., He, Y., & Wang, P. (2019).

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and biological effects. Without specific information on this compound, it’s difficult to provide a detailed safety profile .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. If it shows promising biological activity, it could be further optimized and studied in preclinical and clinical trials .

properties

IUPAC Name

2-amino-1-(2-chloro-4-methylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-6-2-3-7(8(10)4-6)9(12)5-11/h2-4,9,12H,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSCZKAUKPZRQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(CN)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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